molecular formula C21H34N4O8 B034520 N-Methoxysuccinyl-Ala-Ala-Pro-Val CAS No. 107441-48-5

N-Methoxysuccinyl-Ala-Ala-Pro-Val

Cat. No. B034520
M. Wt: 470.5 g/mol
InChI Key: XSYKVGBBBLUSAQ-UHFFFAOYSA-N
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Description

N-Methoxysuccinyl-Ala-Ala-Pro-Val, also known by its abbreviation MeOSuc-AAPV, is a tetrapeptide of significant interest in bioorganic and medicinal chemistry. It has been studied for its inhibitory properties against various proteases, notably proteinase K.

Synthesis Analysis

MeOSuc-AAPV and its analogs have been synthesized for studying their inhibitory functions against proteases. In one study, the efficacy of MeOSuc-AAPV in inhibiting proteinase K was compared with its analogs, revealing significant insights into its protease inhibitory capabilities (Kore et al., 2009).

Molecular Structure Analysis

The molecular structure of MeOSuc-AAPV plays a crucial role in its function as a protease inhibitor. The arrangement of its amino acids and the methoxysuccinyl group contribute to its inhibitory activity. Detailed structural studies, such as X-ray crystallography, have been conducted to understand how MeOSuc-AAPV interacts with proteinase K at the molecular level (Wolf et al., 1994).

Chemical Reactions and Properties

MeOSuc-AAPV's chemical properties, particularly its reactivity with proteases, are central to its function as an inhibitor. The peptide part of the inhibitor adopts an extended conformation, which is crucial for its interaction with the proteases. This interaction is facilitated through various hydrogen bonds and van der Waals/stacking interactions (Wolf et al., 1994).

Scientific Research Applications

  • Crystallizing Human Neutrophil Elastase : It has been used for crystallizing human neutrophil elastase and solving its tertiary structure, providing insights into the molecular details of this enzyme (Williams et al., 1987).

  • Inhibitor of Various Elastases : It acts as a potent inhibitor for porcine pancreatic elastase, human neutrophil elastase, and rat and human neutrophil cathepsin G, making it significant in studies related to inflammation and other diseases (Peet et al., 1990).

  • Studying Hypoxia-Inducible Transcription Factors : It is used in researching the role of amino acid substitutions in the hydroxylation of hypoxia-inducible transcription factors, important for understanding cellular responses to oxygen levels (Li et al., 2004).

  • Molecular Probe in Protein N-Glycosylation : The compound is used as a molecular probe to understand the structural requirements of N-glycosylation of proteins, crucial for protein folding and stability (Bause, 1983).

  • Inhibitor of Proteinase K : It acts as a chemical inhibitor of proteinase K, making it valuable in studies of protein degradation and related processes (Wolf et al., 1994).

  • Improved Enzyme Inhibition Through Peptide Conjugation : When conjugated, it enhances enzyme inhibition significantly, demonstrating its utility in biochemistry and pharmacology (Lin et al., 1995).

  • Investigating Glycosylation Motifs : It has been identified as one of the glycosylation motifs that direct arabinogalactan polysaccharide addition to arabinogalactan-rich glycoproteins, essential in plant physiology (Tan et al., 2003).

Safety And Hazards

When handling “N-Methoxysuccinyl-Ala-Ala-Pro-Val”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[[1-[2-[2-[(4-methoxy-4-oxobutanoyl)amino]propanoylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4O8/c1-11(2)17(21(31)32)24-19(29)14-7-6-10-25(14)20(30)13(4)23-18(28)12(3)22-15(26)8-9-16(27)33-5/h11-14,17H,6-10H2,1-5H3,(H,22,26)(H,23,28)(H,24,29)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYKVGBBBLUSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401255
Record name N-Methoxysuccinyl-Ala-Ala-Pro-Val
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxysuccinyl-Ala-Ala-Pro-Val

CAS RN

107441-48-5
Record name N-Methoxysuccinyl-Ala-Ala-Pro-Val
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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